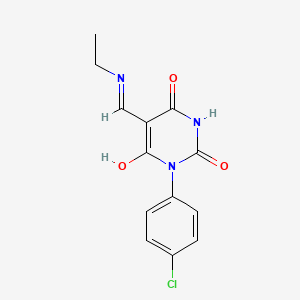![molecular formula C18H22ClNO3 B5240196 [3-[2-(Ethylamino)-1-hydroxyethyl]phenyl] 2-methylbenzoate;hydrochloride](/img/structure/B5240196.png)
[3-[2-(Ethylamino)-1-hydroxyethyl]phenyl] 2-methylbenzoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-[2-(Ethylamino)-1-hydroxyethyl]phenyl] 2-methylbenzoate;hydrochloride: is a complex organic compound with potential applications in various scientific fields. This compound features a phenyl group substituted with an ethylamino and hydroxyethyl group, linked to a methylbenzoate moiety, and is present as a hydrochloride salt. Its unique structure allows it to participate in various chemical reactions and exhibit significant biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-[2-(Ethylamino)-1-hydroxyethyl]phenyl] 2-methylbenzoate;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the phenyl and benzoate intermediates, followed by their coupling under specific conditions. Common synthetic routes include:
Nucleophilic Substitution:
Esterification: Formation of the methylbenzoate moiety through esterification reactions.
Hydrochloride Formation: Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include reaction efficiency, yield optimization, and purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols.
Substitution: The phenyl ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes, useful in studying enzyme mechanisms and drug development.
Biochemical Probes: Utilized as a probe to study biochemical pathways and interactions.
Medicine:
Pharmaceuticals: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Drug Delivery: Employed in drug delivery systems to enhance the bioavailability and targeted delivery of active pharmaceutical ingredients.
Industry:
Polymer Production: Used in the synthesis of specialty polymers with unique mechanical and chemical properties.
Agriculture: Potential application as a pesticide or herbicide due to its biological activity.
Mécanisme D'action
The mechanism of action of [3-[2-(Ethylamino)-1-hydroxyethyl]phenyl] 2-methylbenzoate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. Key pathways include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access and inhibiting enzymatic activity.
Receptor Modulation: Interaction with cell surface receptors, modulating signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
[2-(Ethylamino)-1-hydroxyethyl]phenyl benzoate: Lacks the methyl group, resulting in different chemical and biological properties.
[3-(Amino)-1-hydroxyethyl]phenyl 2-methylbenzoate: Substitution of the ethylamino group with an amino group, altering its reactivity and applications.
Uniqueness:
Structural Features: The presence of both ethylamino and hydroxyethyl groups on the phenyl ring, combined with the methylbenzoate moiety, provides unique reactivity and biological activity.
Propriétés
IUPAC Name |
[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2-methylbenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3.ClH/c1-3-19-12-17(20)14-8-6-9-15(11-14)22-18(21)16-10-5-4-7-13(16)2;/h4-11,17,19-20H,3,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFKOWZGHZBOQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C1=CC(=CC=C1)OC(=O)C2=CC=CC=C2C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-(4-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]oxamide](/img/structure/B5240122.png)
![2-{[4-ALLYL-5-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,4-DICHLOROPHENYL)ACETAMIDE](/img/structure/B5240123.png)
![N-(4-ethylbenzyl)-N-methyl-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5240129.png)
![N-[4-(benzyloxy)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B5240134.png)

![3-[(3-methoxyphenyl)amino]-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5240149.png)
![2-Methyl-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]quinoline](/img/structure/B5240158.png)
![1-(3,5-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5240174.png)
![{4-[3-(1-piperidinyl)propoxy]phenyl}methanol](/img/structure/B5240183.png)

![2-{[2-(benzyloxy)-5-iodobenzyl]amino}-2-methyl-1-propanol](/img/structure/B5240198.png)
![3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL [1,1'-BIPHENYL]-4-CARBOXYLATE](/img/structure/B5240206.png)
![1,3-diphenylpyrido[1,2-a]benzimidazole](/img/structure/B5240211.png)
![2-[(4-methoxyphenyl)acetyl]-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B5240212.png)
